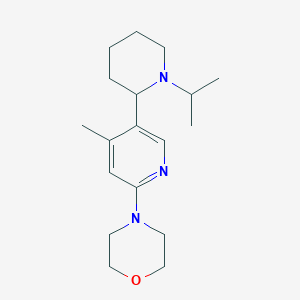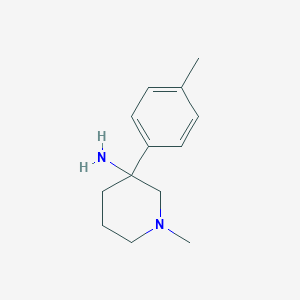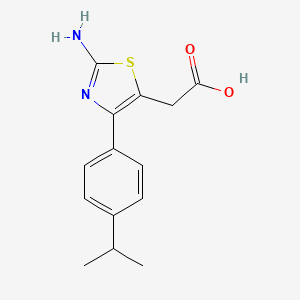
2-Ethoxy-5-(1-ethylpiperidin-2-yl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-5-(1-ethylpiperidin-2-yl)pyridine involves several steps, typically starting with the preparation of the pyridine ring followed by the introduction of the ethoxy and piperidinyl groups. Common synthetic routes include:
Halogen-Metal Exchange and Borylation: This method involves the exchange of halogens with metals (such as lithium or magnesium) followed by borylation to introduce the desired functional groups.
Directed Ortho-Metalation (DoM) and Borylation: This approach uses directed ortho-metalation to selectively introduce functional groups at specific positions on the pyridine ring.
Palladium-Catalyzed Cross-Coupling: This method involves the cross-coupling of halopyridines with tetraalkoxydiborane or dialkoxyhydroborane using palladium catalysts.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of reagents, and desired product specifications.
Analyse Chemischer Reaktionen
Types of Reactions
2-Ethoxy-5-(1-ethylpiperidin-2-yl)pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like hydrogen gas or metal hydrides.
Substitution: Substitution reactions involve replacing one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Typical reducing agents are sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as alkyl halides and nucleophiles like amines or alcohols are frequently used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
2-Ethoxy-5-(1-ethylpiperidin-2-yl)pyridine has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of 2-Ethoxy-5-(1-ethylpiperidin-2-yl)pyridine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through binding to receptors or enzymes, leading to modulation of biological processes. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Ethoxypyridine: A simpler analog with similar functional groups but lacking the piperidinyl moiety.
5-Ethoxy-2-pyridylboronic Acid: Another pyridine derivative with boronic acid functionality, used in organic synthesis.
Uniqueness
2-Ethoxy-5-(1-ethylpiperidin-2-yl)pyridine stands out due to its unique combination of ethoxy and piperidinyl groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Eigenschaften
Molekularformel |
C14H22N2O |
|---|---|
Molekulargewicht |
234.34 g/mol |
IUPAC-Name |
2-ethoxy-5-(1-ethylpiperidin-2-yl)pyridine |
InChI |
InChI=1S/C14H22N2O/c1-3-16-10-6-5-7-13(16)12-8-9-14(15-11-12)17-4-2/h8-9,11,13H,3-7,10H2,1-2H3 |
InChI-Schlüssel |
JCMVBFKCVHMNNG-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1CCCCC1C2=CN=C(C=C2)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-{[2-Chloro-5-(trifluoromethyl)phenyl]carbamoyl}ethyl 3-(4-oxo-3,4-dihydroquinazolin-2-yl)propanoate](/img/structure/B11814124.png)












